3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride
Description
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride is a heterocyclic compound featuring a pyrrolidin-3-ol core substituted with a 1,2,3-triazole moiety at the 3-position via a methyl linker. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications . Its synthesis likely employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective formation of the 1,4-disubstituted triazole ring . The compound’s molecular formula is C₆H₁₁Cl₂N₃O (excluding counterions), with a purity of ≥95% as reported in analytical standards .
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(triazol-1-ylmethyl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c12-7(1-2-8-5-7)6-11-4-3-9-10-11;;/h3-4,8,12H,1-2,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGZZAFRIHZJTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CN2C=CN=N2)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride typically involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and selectivity . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions usually include a solvent such as water or a mixture of water and an organic solvent, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.
Mechanism of Action
The mechanism of action of 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
A key analogue is 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride (CAS 6124-72-7), which differs in the triazole substituent’s position (4-yl vs. 1-yl). Positional isomerism significantly impacts physicochemical properties and biological activity. For instance, 1,4-disubstituted triazoles (as in the target compound) often exhibit superior metabolic stability compared to 1,5-isomers due to reduced susceptibility to enzymatic degradation .
Core Structure Variations
- Cyclobutyl-Based Triazole Derivatives: The compound 1-[(1s,3s)-3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methyl dihydrochloride (EN 300-752642) shares the triazol-1-yl group but employs a cyclobutyl core instead of pyrrolidin-3-ol. Its molecular formula (C₁₃H₂₀Cl₂FN₃) and higher molecular weight (209.31 g/mol) suggest distinct pharmacokinetic profiles compared to the pyrrolidine-based target .
- Sugar-Triazole Conjugates : Compounds like those in integrate triazoles into carbohydrate backbones (e.g., tetrahydrofuran- or pyran-based structures). These derivatives prioritize solubility and biocompatibility for glycosylation studies or antiviral applications but lack the pyrrolidine scaffold’s compactness .
Salt Forms and Physicochemical Properties
The dihydrochloride salt form is critical for enhancing aqueous solubility, as seen in both the target compound and 1-[(1s,3s)-3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methyl dihydrochloride . Neutral triazole derivatives (e.g., non-salt forms in ) typically exhibit lower solubility, limiting their utility in aqueous environments.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Position | Core Structure | Salt Form | Purity |
|---|---|---|---|---|---|---|---|
| 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride | C₆H₁₁Cl₂N₃O | 223.09 | 6124-72-7* | 1-yl | Pyrrolidin-3-ol | Dihydrochloride | ≥95% |
| 3-(1H-1,2,3-triazol-4-yl)pyrrolidin-3-ol dihydrochloride (positional isomer) | C₆H₁₁Cl₂N₃O | 223.09 | 6124-72-7 | 4-yl | Pyrrolidin-3-ol | Dihydrochloride | ≥95% |
| 1-[(1s,3s)-3-(1H-1,2,3-triazol-1-yl)cyclobutyl]methyl dihydrochloride | C₁₃H₂₀Cl₂FN₃ | 209.31 | 1099598-51-2 | 1-yl | Cyclobutyl | Dihydrochloride | Not reported |
*CAS number corresponds to the positional isomer in ; exact CAS for the target compound may differ.
Research Findings and Limitations
Click Chemistry Advantages : CuAAC enables high regioselectivity and purity (>95%) for triazole-containing compounds, as demonstrated in the synthesis of sugar-triazole conjugates () and inferred for the target compound .
Salt Form Impact : Dihydrochloride salts improve solubility but may introduce hygroscopicity, requiring careful formulation .
Data Gaps : Pharmacological data (e.g., IC₅₀, toxicity) for the target compound and its analogues are absent in the provided evidence, limiting direct efficacy comparisons.
Biological Activity
3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.
The compound has the following chemical characteristics:
- Molecular Formula : C7H14Cl2N4O
- Molecular Weight : 205.12 g/mol
- CAS Number : 1955553-54-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known to exhibit significant binding affinity to enzymes and receptors involved in critical pathways such as:
- Antimicrobial Activity : The compound has shown potential against bacterial strains by disrupting cell wall synthesis and inhibiting growth.
- Anticancer Properties : Preliminary studies suggest that it may inhibit tumor growth through modulation of signaling pathways like PI3K/AKT/mTOR.
Biological Activity Overview
A summary of the biological activities observed for this compound is presented in the table below:
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a therapeutic agent in treating bacterial infections.
Anticancer Efficacy
In vitro experiments have shown that the compound can induce apoptosis in cancer cell lines. For instance, research indicated that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers in breast cancer cells. The mechanism was linked to the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Q & A
Basic Research Questions
Q. What synthetic strategies are employed for synthesizing 3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride?
- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to form the triazole ring. For example, terminal alkynes react with azide-functionalized pyrrolidine precursors under standard CuAAC conditions (e.g., CuSO₄, sodium ascorbate). Subsequent HCl deprotection of tert-butyl or carbamate protecting groups yields the dihydrochloride salt with high purity (95% yield) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation. For crystalline derivatives, X-ray diffraction with refinement tools like SHELXL ensures precise structural determination, including stereochemistry and hydrogen bonding patterns . Purity is validated via HPLC or LC-MS, with quantification of residual solvents by GC .
Q. What analytical techniques are used to distinguish the dihydrochloride form from freebase analogs?
- Methodological Answer : Ion chromatography or titration quantifies chloride content. Solid-state characterization (e.g., FTIR, XRPD) differentiates salt forms by identifying NH⁺ and Cl⁻ interactions. Solubility studies in polar vs. nonpolar solvents further distinguish salt behavior .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereochemical control during synthesis?
- Methodological Answer : Chiral catalysts (e.g., (R)- or (S)-BINOL derivatives) or enantiopure starting materials ensure stereochemical fidelity. Reaction parameters (temperature, solvent polarity) are systematically varied and monitored via TLC or in situ Raman spectroscopy. Computational modeling (DFT) predicts energetically favorable pathways for stereoselectivity .
Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT-calculated values)?
- Methodological Answer : Cross-validation with multiple techniques is essential. For example, discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes (e.g., ring puckering). Molecular dynamics simulations or variable-temperature NMR experiments can reconcile these differences .
Q. How does the dihydrochloride salt form impact the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) assess degradation pathways. LC-MS identifies degradation products (e.g., triazole ring oxidation, pyrrolidine hydrolysis). pH-solubility profiles are generated to determine optimal storage conditions (e.g., buffered solutions at pH 4–6) .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodological Answer : Molecular docking (AutoDock, Glide) models binding modes to targets like kinases or GPCRs. MD simulations (AMBER, GROMACS) assess binding stability. Free-energy perturbation calculations (e.g., MM-PBSA) quantify binding affinities, validated by SPR or ITC experiments .
Q. How can synthetic byproducts or impurities be identified and mitigated during scale-up?
- Methodological Answer : Process Analytical Technology (PAT) tools (e.g., ReactIR) monitor reaction progress in real time. Orthogonal purification (e.g., preparative HPLC followed by crystallization) removes impurities. QbD (Quality by Design) frameworks optimize critical process parameters (CPPs) to minimize byproduct formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
